Product packaging for FliQ protein(Cat. No.:CAS No. 147604-98-6)

FliQ protein

Cat. No.: B1176396
CAS No.: 147604-98-6
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Description

The FliQ protein is an indispensable membrane-embedded component of the bacterial flagellar type III secretion system (T3SS), which is responsible for the export of structural proteins during flagellar assembly . This complex organelle is a prokaryotic motility motor, providing a strong adaptive advantage for bacteria . As part of the export apparatus, FliQ works in concert with other membrane proteins such as FlhA, FlhB, FliP, FliO, and FliR to facilitate the energy-dependent translocation of flagellar components from the cytoplasm, allowing them to assemble at the distal end of the growing structure . FliQ is encoded within class II flagellar operons and is required at an early stage of flagellar biogenesis . Beyond its role in motility, the flagellum itself can function as an adhesin, and its secretion system shares significant similarities with the injectisomes used by pathogens to export virulence factors, placing FliQ within a broader family of virulence factor export proteins . Consequently, the study of FliQ provides critical insights not only into the complex process of organelle assembly but also into the mechanisms of bacterial pathogenicity. Researchers utilize this protein to investigate the molecular mechanics of bacterial locomotion, the checkpoint control of hook-length regulation via its interaction with the FliK protein, and the fundamental principles of protein export . Inhibiting FliQ function disrupts the entire flagellar assembly pathway, making it a potential target for anti-virulence strategies aimed at combating bacterial infections . This product is intended for research applications only and is not for use in diagnostic procedures .

Properties

CAS No.

147604-98-6

Molecular Formula

C15H12O3

Synonyms

FliQ protein

Origin of Product

United States

Genetic and Transcriptional Regulation of Fliq Protein

Genomic Organization of the fliQ Gene

The genomic context of the fliQ gene provides crucial insights into its regulation and function. Its organization within operons and the conservation of these gene clusters across different bacterial species highlight its fundamental role in flagellar biosynthesis.

Operonic Context of fliQ (e.g., fliLMNOPQR operon)

In many motile bacteria, including the well-studied models Salmonella typhimurium and Escherichia coli, the fliQ gene is located within the fliLMNOPQR operon. nih.govasm.orgasm.org This operon encodes several essential components of the flagellar export apparatus. nih.govasm.org The co-transcription of these genes ensures the coordinated production of proteins that must interact to form a functional export machinery.

The table below provides a summary of the genes within the fliLMNOPQR operon and their general functions.

GeneEncoded ProteinGeneral Function in Flagellar System
fliLFliLComponent of the C-ring, involved in surface sensing. asm.org
fliMFliMMotor switch protein in the C-ring. asm.org
fliNFliNMotor switch protein in the C-ring.
fliOFliOPutative component for flagellar assembly. nih.gov
fliPFliPComponent of the membrane-embedded export gate complex. asm.orgasm.org
fliQFliQComponent of the membrane-embedded export gate complex. nih.govasm.org
fliRFliRComponent of the membrane-embedded export gate complex. nih.govasm.org

This operonic arrangement facilitates the stoichiometric production of these interacting proteins, which is critical for the efficient assembly of the flagellar basal body.

Conserved Gene Clusters and Synteny in Bacterial Genomes

The conservation of gene clusters, or synteny, across diverse bacterial genomes suggests a strong selective pressure to maintain the co-regulation and physical proximity of these genes. nih.govlutzonilab.org This conservation is a powerful tool for predicting gene function and understanding the evolutionary history of the flagellar system. nih.gov While large-scale genome rearrangements can occur, the core organization of flagellar operons, including the one containing fliQ, is often preserved. embl.de

Transcriptional Control Mechanisms of fliQ Expression

The expression of flagellar genes is a temporally regulated process that occurs in a hierarchical fashion, ensuring that the structural components of the flagellum are synthesized in the correct order. The fliQ gene is subject to this intricate transcriptional control.

Regulatory Hierarchy Positioning of fliQ (e.g., Class II Flagellar Gene)

In the established flagellar regulatory hierarchy of bacteria like Salmonella and Caulobacter crescentus, flagellar genes are categorized into three main classes: Class I, Class II, and Class III. asm.orgnih.govnih.gov The fliQ gene is typically classified as a Class II flagellar gene. asm.orgnih.govnih.gov

The expression of Class II genes is dependent on the master regulator of flagellar synthesis, which is encoded by the Class I genes (e.g., FlhD/FlhC in E. coli). nih.gov Once the Class I master regulator is expressed and active, it initiates the transcription of Class II operons, which include the fliLMNOPQR operon. asm.orgasm.org The products of the Class II genes then form the hook-basal body structure. asm.org This hierarchical control ensures that the basal structure, including the export apparatus with the FliQ protein, is assembled before the expression of the late-stage components encoded by Class III genes, such as the flagellin (B1172586) filament protein. asm.org

Analysis of fliQR Operon Promoter Regions

The promoter region of the operon containing fliQ possesses specific sequence elements that are recognized by the transcriptional machinery, allowing for its regulated expression.

Studies on the promoter region of the fliQR operon in Caulobacter crescentus have identified conserved nucleotide sequences that are crucial for its transcriptional activation. nih.govnih.gov These conserved nucleotides are clustered in the -10, -20 to -30, and -35 regions relative to the transcriptional start site. nih.govnih.gov The promoter sequence of the fliQR operon in C. crescentus shows similarity to other Class II flagellar gene promoters in this organism, suggesting a common mechanism of regulation. nih.govnih.gov Mutational analysis of these conserved bases has demonstrated their importance for promoter activity. nih.govnih.gov The minimal sequence required for the transcriptional activation of the fliQR operon has been localized to within 59 base pairs of the transcription start site. nih.govnih.gov

Mutational Analysis of Promoter Activity

The transcriptional control of the fliQ gene is closely linked to the activity of its promoter region. In the bacterium Caulobacter crescentus, the fliQ gene is part of the fliQR operon, which is classified among the class II flagellar genes, placing it high in the regulatory hierarchy that dictates the sequential transcription of flagellar components. nih.govnih.gov The promoter sequence of this operon shows similarities to other Caulobacter class II flagellar gene promoters, characterized by conserved nucleotides clustered in the -10, -20 to -30, and -35 regions relative to the transcriptional start site. nih.govnih.gov

To determine the functional importance of these conserved sequences, mutational analysis has been performed. These studies have demonstrated that the integrity of these conserved bases is crucial for promoter activity. nih.govnih.gov Further investigation through deletion analysis has revealed that the minimal sequence required for the transcriptional activation of the operon is located within the 59 base pairs immediately upstream of the transcription start site. nih.gov In other bacteria, such as Helicobacter pylori, mutations within the fliQ gene itself lead to a non-motile and non-flagellate phenotype. nih.gov This is associated with a significant reduction in the mRNA levels of the major flagellin gene, flaA, indicating that a functional this compound is necessary for the proper transcriptional regulation of later-stage flagellar genes. nih.gov

OrganismGenetic LocusKey Findings from Mutational/Deletion AnalysisReference
Caulobacter crescentusfliQR operon promoterConserved bases in the -10, -20 to -30, and -35 regions are essential for promoter activity. nih.govnih.gov
Caulobacter crescentusfliQR operon promoterThe minimal sequence required for transcriptional activation resides within 59 bp upstream of the start site. nih.gov
Helicobacter pylorifliQ geneMutation of the fliQ gene inhibits the transcription of the major flagellin gene, flaA. nih.gov

Temporal Regulation of fliQ Transcription during the Cell Cycle

The expression of the fliQ gene is subject to precise temporal control, ensuring that its product is synthesized at the appropriate time during the bacterial cell cycle. nih.govnih.gov In Caulobacter crescentus, transcription of the fliQR operon is initiated at a specific point in the cell cycle. nih.gov This timing is a critical feature of the hierarchical genetic cascade that governs flagellar biogenesis. nih.gov The assembly of a complex structure like the flagellum requires the sequential expression of different gene classes, and as a class II gene, fliQ's expression occurs after the initial class I master regulators have been activated but before the late-stage class III and IV genes (e.g., flagellin) are transcribed. nih.govnih.gov This ensures that the components of the flagellar export apparatus, including FliQ, are in place before the structural subunits that need to be transported through it are synthesized. nih.govnih.govnih.gov This ordered transcription is a fundamental mechanism for coordinating complex developmental processes with cell cycle progression. nih.gov

Integration of fliQ Gene within Bacterial Regulons

Membership in Key Regulatory Networks (e.g., Spo0A, SigA, SigD, CodY, DegU, SwrA Regulons)

The fliQ gene is embedded within a complex web of regulatory networks, reflecting the integration of flagellar synthesis with broader cellular states such as nutrient availability, developmental processes, and stress responses. In Bacillus subtilis, the fliQ gene is a member of several key regulons. uni-goettingen.deuni-goettingen.de These include:

Spo0A regulon : Controlled by the master regulator for sporulation, Spo0A. uni-goettingen.denih.gov

SigA regulon : Governed by the primary sigma factor, SigA, which directs transcription during exponential growth. uni-goettingen.de

SigD regulon : Controlled by the alternative sigma factor, SigD, which specifically directs the transcription of genes related to flagellar synthesis, motility, and chemotaxis. uni-goettingen.denih.gov

CodY regulon : Regulated by the global transcriptional repressor CodY, which senses nutrient availability. uni-goettingen.denih.gov

DegU regulon : Part of the DegS-DegU two-component system that controls diverse processes including motility and biofilm formation. uni-goettingen.denih.gov

SwrA regulon : Influenced by the SwrA protein, which is involved in promoting swarming motility. uni-goettingen.deuni-goettingen.de

Regulatory Mechanisms Governing fliQ Expression within Specific Regulons

The expression of fliQ is modulated by specific mechanisms within each regulon, allowing the cell to finely tune flagellar production in response to various signals. uni-goettingen.deuni-goettingen.de

Spo0A Regulon : The master regulator Spo0A acts as a repressor of fliQ. uni-goettingen.deuni-goettingen.de When cells commit to sporulation due to nutritional stress, activated Spo0A inhibits the expression of genes involved in flagellum biosynthesis and chemotaxis, thereby conserving resources for the sporulation process. nih.govresearchgate.net

SigA and SigD Regulons : As a member of the SigA regulon, fliQ transcription is driven by the primary RNA polymerase holoenzyme during active growth. uni-goettingen.de The fliQ gene is located within the large fla/che operon, which also contains the sigD gene. uni-goettingen.denih.gov The expression of this operon leads to the production of SigD, which in turn activates the transcription of late-stage flagellar genes. nih.gov

CodY Regulon : CodY functions as a repressor of fliQ. uni-goettingen.deuni-goettingen.de In the presence of ample branched-chain amino acids and GTP, which signal nutrient-rich conditions, CodY binds to the promoter regions of target genes, including those in the fla/che operon, to repress their transcription. nih.govnih.gov This mechanism links motility to the cell's metabolic state. nih.gov

DegU Regulon : The response regulator DegU also represses fliQ expression. uni-goettingen.deuni-goettingen.de High cellular concentrations of phosphorylated DegU (DegU-P), which occur under specific environmental conditions, lead to the repression of motility genes as the cell transitions to other behaviors, such as biofilm formation or the production of degradative enzymes. nih.govfrontiersin.org

SwrA Regulon : In contrast to the repressors, SwrA functions as an activator of fliQ expression. uni-goettingen.deuni-goettingen.de SwrA enhances the expression of the fla/che operon. nih.gov Given the extreme length of this operon, one proposed mechanism is that SwrA increases the probability of transcriptional completion, ensuring that genes located far from the promoter, like fliQ, are adequately expressed to facilitate swarming motility. nih.gov

RegulatorRegulonEffect on fliQ ExpressionPrimary Function of RegulatorReference
Spo0ASpo0ARepressionMaster regulator of sporulation. uni-goettingen.deuni-goettingen.denih.gov
SigASigAActivationPrimary sigma factor for vegetative growth. uni-goettingen.de
SigDSigDActivation (indirectly)Sigma factor for flagellar and motility genes. uni-goettingen.denih.gov
CodYCodYRepressionGlobal sensor of nutrient (BCAA/GTP) availability. uni-goettingen.deuni-goettingen.denih.gov
DegUDegURepressionResponse regulator for motility, biofilm formation, and enzyme production. uni-goettingen.deuni-goettingen.denih.gov
SwrASwrAActivationPromotes swarming motility by enhancing fla/che operon expression. uni-goettingen.deuni-goettingen.denih.gov

Structural Biology of Fliq Protein

Subcellular Localization and Membrane Topology of FliQ Protein

The this compound is a key constituent of the flagellar export apparatus, strategically positioned within the bacterial cell envelope to facilitate protein translocation. Its specific localization and orientation within the membrane are critical for its function.

Characterization as an Integral Membrane Protein

FliQ is characterized as an integral membrane protein. nih.govuniprot.orgasm.orgebi.ac.uk It is one of several integral membrane proteins, including FlhA, FlhB, FliO, FliP, and FliR, that form the export pore of the flagellar protein export apparatus. nih.govuniprot.orgasm.org Studies have indicated that the fliQ gene product is a small integral membrane protein. ebi.ac.uk

Analysis of Transmembrane Domains and Their Arrangement

Analysis of the this compound sequence has suggested the presence of putative transmembrane regions. ebi.ac.uk Some analyses indicate that FliQ contains two transmembrane domains. ebi.ac.ukunam.mx These hydrophobic regions are crucial for anchoring the protein within the lipid bilayer of the inner membrane, allowing it to function as part of the transmembrane export channel.

Association with the Inner Membrane and Flagellar Basal Body

FliQ is specifically associated with the inner membrane of the bacterium. asm.orgbohrium.comjst.go.jpfrontiersin.org It is a component of the flagellar basal body, the complex structure embedded in the cell envelope that serves as the foundation for flagellar assembly and rotation. asm.orgbohrium.comfrontiersin.orgresearchgate.net Within the basal body, FliQ is suggested to be located in a pore within the MS ring, a key component of the inner membrane portion of the basal body. asm.org The export gate complex, which includes FliQ, is situated within the central pore of the MS-ring. jst.go.jpfrontiersin.orgmicropspbgmu.ru

Architecture of this compound Complexes within the Flagellar Export Apparatus

FliQ does not function in isolation but is part of a larger protein complex that forms the core of the flagellar export gate. The precise stoichiometry and three-dimensional arrangement of these complexes are vital for their protein translocation activity.

Stoichiometry of the FliP-FliQ-FliR Core Export Complex (e.g., FliP5FliQ4FliR1)

The core of the flagellar export gate is formed by a complex of three integral membrane proteins: FliP, FliQ, and FliR. bohrium.compdbj.orgresearchgate.netresearchgate.net Research, including studies utilizing cryo-electron microscopy and native mass spectrometry, has determined the stoichiometry of this core complex. bohrium.compdbj.orgresearchgate.netresearchgate.net The prevalent stoichiometry reported for the FliP-FliQ-FliR complex is 5:4:1, meaning it consists of five copies of FliP, four copies of FliQ, and one copy of FliR (FliP₅FliQ₄FliR₁). bohrium.comjst.go.jppdbj.orgresearchgate.netresearchgate.netmicropspbgmu.ru This specific subunit ratio is conserved across flagellar and injectisome type III secretion systems. bohrium.com Four copies of FliQ are reported to associate with the outside of the FliP₅FliR₁ complex. researchgate.net

Here is a summary of the stoichiometry data for the core export complex:

Protein SubunitNumber of Copies in Core Complex
FliP5
FliQ4
FliR1

Three-Dimensional Reconstructions of FliQ-Containing Complexes (e.g., Cryo-EM Studies)

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the three-dimensional architecture of the FliQ-containing complexes within the flagellar export apparatus. bohrium.comjst.go.jppdbj.orgresearchgate.netresearchgate.netmicropspbgmu.rupdbj.orgnih.govbiorxiv.org The cryo-EM structure of the Salmonella Typhimurium FliP-FliQ-FliR complex has been determined at resolutions as high as 4.2 Å. bohrium.compdbj.org

These reconstructions show that the FliP-FliQ-FliR complex assembles into a helical structure. bohrium.compdbj.orgresearchgate.netresearchgate.net This helical arrangement is similar to that of the flagellar axial structure. researchgate.net The complex forms a core component of the basal body and is located above the inner membrane. bohrium.com The isolated FliP₅FliQ₄FliR₁ complex has been observed in a closed conformation with constriction points, suggesting a mechanism for regulating substrate passage. bohrium.comresearchgate.net The central pore of the FliP₅FliR₁ complex is considered to be the polypeptide channel through which export substrates are translocated across the cytoplasmic membrane. researchgate.netmicropspbgmu.ru

Compound Names and PubChem CIDs

Structural Insights from Predicted Models (e.g., AlphaFold)

Predicted protein structures, particularly those generated by AlphaFold, have significantly advanced the understanding of protein structural biology, especially for proteins where experimental structures are challenging to obtain. frontiersin.org, deepmind.google The AlphaFold Protein Structure Database provides a vast collection of predicted protein structures, including entries for this compound from various organisms. frontiersin.org, nih.gov

While AlphaFold predictions are highly accurate for many proteins, it is important to note their limitations. febs.org AlphaFold primarily predicts the structure of individual protein chains and may not fully capture the complexities of protein complexes or incorporate non-protein components like ligands or ions. febs.org FliQ functions as part of a larger complex (e.g., with FliP and FliR), and its precise conformation and interactions within this complex are best understood through experimental methods like cryo-electron microscopy (cryo-EM) which can provide structures of the assembled machinery. researchgate.net, researchgate.net Nonetheless, AlphaFold models serve as valuable starting points for further experimental investigation and provide initial structural hypotheses.

Conformational Dynamics of this compound

Proteins are not rigid structures but are inherently dynamic, undergoing conformational changes that are often essential for their function. nih.gov, mpg.de Understanding the conformational dynamics of FliQ is crucial for elucidating its role in the flagellar assembly and protein export process. FliQ is part of the fT3SS export gate, which facilitates the translocation of flagellar proteins through the membrane. ontosight.ai This translocation process likely involves dynamic rearrangements within the export gate complex, including conformational changes in FliQ.

Investigation of Structural Changes during Function

The function of FliQ in facilitating protein export suggests that it undergoes structural changes during the translocation cycle. As a component of the FliP-FliQ-FliR complex, FliQ's interactions with other proteins in the export gate are likely dynamic. researchgate.net For example, the cytoplasmic loop of FlhB is reported to interact with FliQ subunits within the FlhB-FliP-FliQ-FliR complex. researchgate.net Changes in the conformation or interaction of FlhB could potentially induce structural changes in FliQ that are relevant to opening or closing the polypeptide channel. researchgate.net

The assembly of flagellar components, such as flagellin (B1172586), requires their transport through the fT3SS, a process facilitated by proteins like FliQ. ontosight.ai The mechanism by which FliQ contributes to the gating or regulation of this channel, and the structural transitions involved, are areas of ongoing research. Experimental techniques capable of capturing different states of the export complex are necessary to fully understand these functional conformational changes.

Application of Nuclear Magnetic Resonance Spectroscopy for Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein dynamics in solution, providing insights into conformational changes over a wide range of timescales. nih.gov, scispace.com, americanlaboratory.com NMR can characterize protein flexibility, identify transiently populated states, and probe interactions at atomic resolution. nih.gov, mdpi.com

While specific detailed NMR studies focusing solely on the conformational dynamics of isolated this compound were not extensively highlighted in the search results, NMR spectroscopy is a suitable method for investigating the dynamics of membrane proteins and their complexes. bruker.com Techniques such as relaxation dispersion NMR can be used to quantify the kinetics and thermodynamics of conformational exchange processes. nih.gov, scispace.com Solid-state NMR can also be applied to study the dynamics of proteins in lipid environments, which would be relevant for membrane proteins like FliQ. bruker.com

Applying NMR to study FliQ, potentially in isolation or reconstituted into lipid environments, or even within smaller sub-complexes of the export gate, could provide valuable information on the flexibility of its transmembrane regions, the dynamics of its loops, and how these motions are affected by interactions with other flagellar proteins or the translocation of substrates. Such studies could help experimentally validate predictions from computational models and provide a more complete picture of FliQ's dynamic behavior during flagellar assembly.

Molecular Mechanisms and Interactions of Fliq Protein

Role of FliQ Protein in Flagellar Type III Secretion System (fT3SS)

The this compound is an essential membrane component of the bacterial flagellar Type III Secretion System (fT3SS), a remarkable nanomachine responsible for the export of protein subunits that assemble into the external flagellar structure. nih.govnih.gov This system is evolutionarily related to the virulence-associated injectisomes found in many pathogenic Gram-negative bacteria. nih.govmdpi.com The fT3SS export apparatus is composed of a transmembrane export gate complex and a cytoplasmic ATPase complex. nih.govpnas.org FliQ, along with FlhA, FlhB, FliO, FliP, and FliR, forms the core of the membrane-embedded export gate. nih.govnih.govpnas.org

Contribution to the Transmembrane Export Gate Formation

FliQ is integral to the formation of the transmembrane export gate, a channel through which flagellar proteins are translocated across the inner bacterial membrane. nih.govbiorxiv.org Structural studies have revealed that the export gate is a complex assembly with FliP, FliQ, and FliR at its core. nih.govresearchgate.net Specifically, four FliQ subunits associate peripherally with a complex formed by five FliP subunits and one FliR subunit (FliP₅-FliR₁). nih.gov This entire FliP₅-FliQ₄-FliR₁ complex assembles into a right-handed helical structure. nih.govbiorxiv.org This intricate arrangement forms a pore within the cytoplasmic membrane, which is a critical step in the biogenesis of the flagellum. researchgate.netmybiosource.com The proper assembly and function of this gate are required from the earliest stages of flagellar construction. mybiosource.comnih.gov Mutations in the fliQ gene can lead to defects in flagellar assembly, underscoring its crucial role in this process. nih.govnih.gov

ComponentStoichiometry in Export Gate ComplexPrimary Role
FliP5Forms the core of the export channel. nih.gov
FliQ4Associates peripherally with the FliP-FliR complex, contributing to gate stability and function. nih.gov
FliR1Part of the core export channel along with FliP. nih.gov
FlhA-Associates with the FliPQR complex and is involved in energy transduction and substrate recognition. nih.govnih.gov
FlhB1Associates with the FliPQR complex and regulates the opening and closing of the cytoplasmic gate. nih.gov

Function as a Polypeptide Export Channel Component

The FliPQR complex, including FliQ, collectively functions as the channel for the export of flagellar proteins. nih.govbiorxiv.org This channel facilitates the passage of unfolded polypeptide chains from the cytoplasm to the growing distal end of the flagellum. pnas.orgnih.gov The entire export process is energized by both ATP hydrolysis and the proton motive force (PMF). pnas.orgscispace.com While the FliI ATPase complex is thought to facilitate the initial entry of substrates into the gate, the subsequent translocation is driven by the PMF. scispace.com The FliPQR complex forms a narrow central pore through which these proteins are threaded. nih.gov The structure of this channel must be precisely regulated to allow for the efficient and ordered passage of a variety of flagellar proteins, from the rod and hook components to the filament subunit, flagellin (B1172586). pnas.orgnih.gov

Protein-Protein Interaction Network of this compound

The function of FliQ is intrinsically linked to its interactions with other proteins within the fT3SS. These interactions are crucial for the assembly, stability, and function of the export gate complex.

Direct Interactions within the Export Gate Complex (e.g., with FlhA, FlhB, FliO, FliP, FliR)

FliQ is a key player in a network of interactions that form the export gate. As previously mentioned, four FliQ subunits directly associate with the FliP₅-FliR₁ complex. nih.gov Beyond this core interaction, the broader export gate includes FlhA and FlhB. nih.govpnas.org One subunit of FlhB associates with the FliPQR complex to regulate the cytoplasmic side of the channel. nih.gov Evidence also suggests interactions between FliQ and FlhA. nih.gov While the precise stoichiometry and the full extent of all direct contacts are still under investigation, it is clear that FliQ's position within the complex is central to the gate's architecture. The hydrophobic nature of FliQ, along with FliO, FliP, and FliR, facilitates its embedding within the cell membrane and its interactions with other membrane-bound components of the apparatus. nih.gov

Interacting ProteinNature of Interaction with FliQFunctional Significance
FliPDirect, forms part of the FliPQR core complex. nih.govEssential for the formation of the transmembrane pore. nih.govbiorxiv.org
FliRDirect, forms part of the FliPQR core complex. nih.govContributes to the central export channel structure. nih.govbiorxiv.org
FlhAEvidence of interaction, part of the larger export gate assembly. nih.govLikely involved in coordinating substrate translocation with energy provision. nih.gov
FlhBAssociates with the FliPQR complex. nih.govfrontiersin.orgRegulates the opening and closing of the channel's cytoplasmic gate. nih.gov
FliOComponent of the export apparatus, shown to interact with FlhA. nih.govPlays a role in the assembly or stability of the export gate. nih.gov

Role as a Scaffold for Assembly of Other Flagellar Proteins

While the term "scaffold" is more directly applied to proteins like FlgD in hook assembly, the FliPQR complex, including FliQ, acts as the foundational template upon which the flagellar rod is built. nih.govnih.gov The export gate does not merely provide a passive conduit; it serves as the base for the assembly of the proximal rod proteins. nih.gov The first rod protein, FliE, assembles directly on top of the FliP and FliR subunits of the export gate complex. nih.gov This initial assembly step is critical for initiating the construction of the entire axial structure of the flagellum. Therefore, by being an integral part of this foundational platform, FliQ indirectly scaffolds the assembly of the subsequent flagellar structures.

Interaction with Flagellin and its Facilitation of Transport

The flagellar export apparatus, including the FliQ-containing gate, transports numerous proteins, the most abundant of which is flagellin (FliC), the subunit that polymerizes to form the long filament. nih.gov While direct, specific binding interactions between FliQ and flagellin have not been extensively detailed, the entire export gate is responsible for its translocation. scispace.com Flagellin is synthesized in the cytoplasm and must be unfolded to pass through the narrow channel of the export apparatus. nih.govnih.gov The role of the FliQ-containing complex is to provide the channel through which flagellin is exported in an energy-dependent manner, ultimately allowing it to reach the distal end of the growing filament for assembly. scispace.comnih.gov

Association with the MS-Ring

The this compound is an integral membrane component of the bacterial flagellar type III secretion system (T3SS), which is responsible for the export of proteins required for flagellar assembly. nih.govnih.gov Its association with the MS-ring, the foundational structure of the flagellar basal body, is critical for the proper assembly and function of the entire flagellar motor. The MS-ring, composed of multiple copies of the protein FliF, is embedded in the inner cell membrane and forms the scaffold upon which the rest of the flagellum is built. frontiersin.orgebi.ac.uk

FliQ does not interact directly with the MS-ring in isolation but is a core component of the transmembrane export gate complex. proteopedia.orgpnas.org This complex is situated within the central pore of the MS-ring. researchgate.netnih.govresearchgate.net Structural studies have elucidated the stoichiometry of this core export gate in Salmonella as a complex of FliP, FliQ, and FliR, specifically with a composition of five FliP, four FliQ, and one FliR subunit (FliP₅FliQ₄FliR₁). nih.govnih.govbiorxiv.org Four FliQ subunits peripherally associate on the outside of a helical structure formed by FliP and FliR. nih.govnih.gov The entire FliPQR complex is then associated with other export gate proteins, FlhA and FlhB. nih.govnih.gov

The stability of this export gate within the MS-ring is paramount. The MS-ring protein, FliF, contains several domains, including three Ring-Building Motifs (RBM1, RBM2, and RBM3). nih.govresearchgate.netresearchgate.net The inner core of the M-ring is formed by 23 subunits of FliF, creating a pore of the correct size to house the export gate. nih.gov The interaction between the export gate and the MS-ring is facilitated by specific domains. For instance, an "i-loop" within the RBM2 domain of FliF is required for the proper assembly of the export gate complex within the MS-ring's central pore. nih.gov This structural integration ensures that the channel for protein export is correctly positioned and stabilized, forming a continuous path from the cytoplasm to the growing flagellar structure.

ComponentLocation/FunctionInteracting Partners
FliQ Integral membrane protein; core component of the export gate.FliP, FliR, FlhB. nih.govnih.gov
MS-Ring (FliF) Inner membrane; foundational scaffold for the flagellum.FliG (C-ring), Export Gate Complex. nih.govnih.gov
Export Gate Complex Housed within the central pore of the MS-ring.MS-Ring (FliF), Cytoplasmic ATPase complex. researchgate.netresearchgate.net

Mechanistic Contribution to Flagellar Assembly Stages

The assembly of the external structures of the flagellum, the hook and the filament, is a sequential process that relies entirely on the functionality of the T3SS export apparatus, of which FliQ is an essential component. nih.govnih.gov The hook, a flexible universal joint connecting the basal body to the filament, is composed of approximately 120 subunits of the FlgE protein. nih.gov The filament, a long helical propeller, is primarily made of thousands of copies of the flagellin protein, FliC. nih.govmdpi.com

FliQ's involvement is fundamental as it forms part of the channel through which these substrate proteins are translocated from the cytoplasm to the distal end of the growing structure. researchgate.netbiorxiv.orgnih.gov Studies on various flagellar mutants have demonstrated that FlgE (hook protein) and FliC (flagellin) require a complete export apparatus—including FlhA, FlhB, FliH, FliI, FliO, FliP, FliQ, and FliR—for their export. nih.govnih.gov The absence or malfunction of FliQ or any of its partner proteins in the export gate complex halts the assembly process, preventing the formation of the hook and filament. nih.gov

While FliQ is not directly involved in the polymerization of FlgE or FliC, its role in forming a functional translocation channel is a prerequisite for these later assembly stages. researchgate.netnih.gov The export process is highly regulated. After the basal body and rod are completed, the T3SS exports "hook-type" substrates like FlgE. nih.gov Upon completion of the hook to a specific length, a molecular switch involving proteins FliK and FlhB alters the export specificity of the apparatus to "filament-type" substrates, such as FliC and the filament-capping protein FliD. nih.govnih.govasm.org Throughout this process, the FliPQR channel, including FliQ, serves as the conduit for all these different substrates.

Assembly StageKey Protein SubunitRole of FliQ-containing Export Apparatus
Hook Assembly FlgETranslocation of FlgE subunits from cytoplasm. nih.gov
Filament Assembly FliCTranslocation of FliC subunits after export specificity switch. nih.govfrontiersin.org

Flagellar biogenesis begins with the formation of the MS-ring, which serves as a template for subsequent assembly steps. frontiersin.orgnih.gov One of the earliest and most critical events following the formation of the MS-ring is the assembly of the T3SS export gate complex within its central pore. This initial core structure can be considered a "rivet" that anchors the export machinery to the basal body. FliQ is indispensable for the assembly of this rivet at the earliest stage of flagellar biosynthesis.

The term "rivet" refers to the core transmembrane export gate, the FliPQR complex, along with its associated proteins FlhA and FlhB. researchgate.netbiorxiv.org This complex forms the protein export channel essential for the construction of all distal parts of the flagellum, including the rod, hook, and filament. pnas.orgresearchgate.net The assembly of this rivet is a foundational step; without a properly formed export gate, no other flagellar components can be added externally. nih.govasm.org FliQ, as a central component of the FliPQR complex, is therefore essential for establishing a functional flagellum from the very beginning of the assembly process. nih.govproteopedia.org The assembly of the FliPQR complex itself is a coordinated process, where it is thought to form a helical structure that serves as a template for the direct assembly of the first rod proteins, FliE and FlgB. researchgate.netnih.govbiorxiv.org This highlights FliQ's role not just as part of a passive channel, but as a component of a structure that templates the next stage of flagellar construction.

ProteinFunction in Early Assembly
FliF Forms the foundational MS-ring. frontiersin.org
FliQ Required for the assembly of the export gate "rivet".
FliP/FliR Form the core channel of the export gate with FliQ. nih.govnih.gov
FliE Anchors the rod to the MS-ring/export gate complex. nih.govasm.org

Functional Roles of Fliq Protein in Cellular Processes

Essentiality of FliQ Protein for Flagellar Biogenesis and Motility

FliQ is considered essential for the assembly and proper functioning of the bacterial flagellum. ontosight.ai Its involvement is critical from the early stages of flagellar construction. nih.gov

Mutations in the fliQ gene have been shown to result in significant defects in flagellar assembly. Studies in Caulobacter crescentus, for instance, demonstrated that mutations in fliQ led to cells lacking a flagellum. asm.org This indicates that FliQ is indispensable for the structural formation of the flagellum.

Inactivation of the fliQ gene has direct phenotypic consequences, particularly affecting bacterial motility. fliQ mutants are typically non-motile. asm.org Specifically, defects in swarming motility have been observed in fliQ mutants. uni-goettingen.deasm.org Swarming motility is a coordinated movement of bacterial populations on surfaces, which is dependent on functional flagella. nih.govpnas.orgnih.govfrontiersin.org

This compound Involvement in Secretion of Flagellar Components

FliQ is an integral part of the flagellar Type III secretion system (fT3SS), which is responsible for exporting the protein subunits that make up the external structures of the flagellum, such as the rod, hook, and filament. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov

FliQ plays a role in the secretion of specific flagellar components. Research indicates its involvement in the secretion of FlgM, an anti-sigma factor. uni-goettingen.deasm.orgnih.gov FlgM inhibits the expression of late-class flagellar genes until the hook-basal body is completed. Its secretion is a crucial step in the regulatory cascade that allows for the expression of genes encoding filament proteins like flagellin (B1172586) (FliC). asm.orgplos.orgplos.org Inactivation of fliQ results in no secretion of FlgM. uni-goettingen.de

FliQ functions in coordination with other proteins of the fT3SS export apparatus. It is one of the five core membrane proteins (FlhA, FlhB, FliP, FliQ, and FliR) that form the export gate. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.govnih.gov FliP, FliQ, and FliR are suggested to form the core of the export gate in the inner membrane. researchgate.net The assembly of the FliPQR complex is crucial, with FliQ assembling last into the FliPQR complex and being essential to complete the assembly of the fT3SS secretion pore. biorxiv.org The FliP₅FliQ₄FliR₁ complex forms a helical assembly within the core of the basal body. mdpi.comfrontiersin.org FliQ is located on the cytosolic side of the FliPQR pore and appears to play a crucial role in maintaining the stability of the T3SS pore, potentially impacting the function of the FliP M-gasket and the membrane barrier. biorxiv.org

The fT3SS export apparatus also includes the cytoplasmic ATPase complex, composed of FliH, FliI, and FliJ, which associates with the membrane components. mdpi.comfrontiersin.orgnih.gov While the search results highlight interactions and coordination among various fT3SS components, the specific details of FliQ's direct coordination with all other components like FlhA, FlhB, FliH, FliI, and FliJ were not extensively detailed beyond its presence in the core export gate complex (FliPQR/FlhA/FlhB) and its role in stabilizing the FliPQR complex. mdpi.comfrontiersin.orgnih.govbiorxiv.org

Broader Cellular Functions Attributed to this compound

Beyond its well-established roles in flagellar biogenesis and secretion, some studies suggest potential broader cellular functions for FliQ. In Caulobacter crescentus, mutations in fliQ exhibited defects not only in flagellar assembly but also in cell division, leading to filamentous cells. nih.govasm.org This suggests a possible direct or indirect involvement of FliQ in the cell division process in this organism. nih.gov The inclusion of FliQ in a family of proteins implicated in the export of virulence factors in other bacterial systems (like SpaQ in Shigella flexneri or MopD in Erwinia carotovora) also hints at potential roles beyond flagellar function, although the primary focus for FliQ itself remains on motility and flagellar secretion. nih.govasm.org

Data Table: Selected Flagellar Type III Secretion System Components and Associated Functions

ProteinLocation/ComplexPrimary Role(s)References
FliQInner Membrane, Export GateEssential for flagellar assembly; part of core export apparatus; FlgM secretion; stabilizes FliPQR complex; potential role in cell division in C. crescentus. ontosight.aimdpi.comfrontiersin.orgresearchgate.netnih.govnih.govasm.orguni-goettingen.denih.govbiorxiv.org
FliPInner Membrane, Export GateCore component of export gate; forms part of the protein-conducting channel. nih.gov mdpi.comfrontiersin.orgresearchgate.netnih.govnih.govnih.govbiorxiv.org
FliRInner Membrane, Export GateCore component of export gate. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.govbiorxiv.org
FlhAInner Membrane, Export GateCore component of export gate; potential coupling to proton gradient. mdpi.comfrontiersin.orgnih.govnih.govnih.gov
FlhBInner Membrane, Export GateCore component of export gate; involved in substrate specificity switch. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov
FliHCytoplasm, ATPase ComplexAssociated with export apparatus; ATPase regulator. mdpi.comfrontiersin.orgnih.gov
FliICytoplasm, ATPase ComplexATPase providing energy for protein translocation. mdpi.comfrontiersin.orgnih.govnih.gov
FliJCytoplasm, ATPase ComplexGeneral chaperone; central stalk of ATPase ring. mdpi.comfrontiersin.orgnih.govnih.gov
FlgMCytoplasm (secreted)Anti-sigma factor for σ²⁸; secreted upon hook-basal body completion. uni-goettingen.deasm.orgnih.govplos.orgplos.org

Detailed Research Findings:

FliQ is part of the core export apparatus of the flagellar T3SS, along with FlhA, FlhB, FliP, and FliR. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov

In Bacillus subtilis, fliQ is part of the flagellar type III export apparatus and is involved in flagellum and nanotube assembly. uni-goettingen.de

Inactivation of fliQ in B. subtilis leads to no secretion of FlgM and defects in swarming motility. uni-goettingen.de

In Caulobacter crescentus, fliQ mutants are non-motile and lack flagella. asm.org These mutants also show defects in cell division, resulting in filamentous cells. nih.govasm.org

FliQ, FliP, and FliR are membrane proteins that form the core of the export gate in the inner membrane. researchgate.net

The FliP₅FliQ₄FliR₁ complex has been observed in structural studies of the flagellar export apparatus core. mdpi.comfrontiersin.org

FliQ is essential to complete the assembly of the fT3SS secretion pore and stabilizes the FliPQR complex. biorxiv.org

Mutations in conserved residues of FliQ can eliminate motility, although they may not always eliminate transport activity in certain assays, suggesting complex roles potentially involving protein stability or installation. nih.gov

Association with Cell Division Processes

Research indicates a link between the flagellar biosynthetic protein FliQ and bacterial cell division. In Caulobacter crescentus, mutations in the fliQ gene have been shown to result in defects in cell division. nih.govnih.govasm.org This suggests that FliQ may play a direct or indirect role in the intricate process of bacterial cell division, in addition to its primary function in flagellar assembly. The requirement of FliQ for both flagellar biogenesis and cell division in Caulobacter crescentus highlights a potential point of coordination between these fundamental cellular processes. nih.govnih.govasm.org

Role in Nanotube Production and Intercellular Molecular Trafficking

Recent findings have identified FliQ as a crucial component in the formation of bacterial nanotubes and the associated intercellular molecular trafficking. FliQ is part of a conserved molecular apparatus, referred to as the CORE complex, which also includes FliO, FliP, FliR, FlhB, and FlhA. uni-goettingen.denih.govuni-goettingen.deresearchgate.net This CORE complex serves a dual purpose, being essential for both flagellum and nanotube assembly. uni-goettingen.denih.govuni-goettingen.deresearchgate.net Mutants lacking genes encoding components of the CORE complex, such as fliQ, exhibit deficiencies in both the production of nanotubes and the transport of molecules between cells via these structures. uni-goettingen.denih.govresearchgate.net This suggests that FliQ, as part of the CORE complex, provides a platform for the biogenesis of these membranous nanotubes, which facilitate the exchange of various molecules, including nutrients, cytoplasmic proteins, and even plasmids, between adjacent bacteria. nih.govresearchgate.net The CORE-mediated nanotube formation appears to be a widespread phenomenon across different bacterial species, indicating a conserved mechanism for intercellular molecular trade. nih.govresearchgate.net

Influence on Bacterial Behavior and Pathogenicity (e.g., adhesion, colonization)

FliQ's role as a component of the flagellar export apparatus links it to bacterial motility and type III secretion systems, both of which are significant factors in bacterial behavior and pathogenicity. Flagellar motility is a key virulence factor, enabling bacteria to reach optimal host sites, colonize tissues, and disseminate. researchgate.netresearchgate.net While FliQ is primarily involved in flagellar assembly, the flagellar structure itself, particularly components like flagellin (FliC) and the flagellar cap protein FliD, can mediate adherence to host cells. researchgate.netnih.gov

Furthermore, the flagellar export apparatus, containing FliQ, is evolutionarily related to type III secretion systems (T3SS), which are critical for the pathogenesis of many bacteria. asm.orgebi.ac.uk T3SS are used by pathogens to inject effector proteins directly into host cells, manipulating host cellular processes to facilitate infection. mdpi.com Proteins homologous to FliQ, such as SpaQ in Shigella flexneri and YscS in Yersinia pestis, are components of virulence factor export systems. asm.orgebi.ac.uk This evolutionary relationship and the function of FliQ within the flagellar export apparatus, a specialized type III secretion system, underscore its indirect but significant influence on bacterial pathogenicity by contributing to the assembly of structures and systems involved in motility, adhesion, and the secretion of proteins that can impact host interactions. asm.orgebi.ac.ukuniprot.org

Compound Names and Identifiers

Evolutionary Biology of Fliq Protein

Evolutionary Conservation of FliQ Protein Function and Structure

The functional importance of FliQ in flagellar assembly and its role within the fT3SS are reflected in its evolutionary conservation across a wide range of bacterial species. vulcanchem.com

Conservation across Diverse Bacterial Species

FliQ is considered a core component of the bacterial flagellum, meaning it is evolutionarily conserved and present in most flagellated bacterial species. biorxiv.org Studies have identified FliQ homologs in diverse bacteria, highlighting its fundamental role in flagellar biogenesis. For instance, FliQ is found in Bacillus subtilis, Escherichia coli, and Salmonella enterica, among many others. biorxiv.orguni-goettingen.deuni-goettingen.de This widespread conservation suggests that the bacterial flagellum, and its core components like FliQ, emerged early in evolutionary history and have been maintained due to strong selective pressures related to their adaptive significance. biorxiv.org

Phylogenetic Relationships and Orthologous Proteins

Phylogenetic analyses of flagellar proteins, including FliQ, support the idea that the flagellar system evolved in conjunction with other cellular systems. embopress.org Orthologs of FliQ, which are homologous genes separated by speciation events and typically retain similar functions in different species, are found across various bacterial lineages. slideshare.netresearchgate.net The identification and analysis of these orthologous proteins help to trace the evolutionary history of FliQ and the fT3SS. Computational methods and databases are used to identify ortholog groups and analyze their evolutionary relationships. semanticscholar.orgbu.eduu-tokyo.ac.jp

Comparative Genomics and Proteomics of FliQ Homologs

Comparative studies of bacterial genomes and proteomes have shed light on the relationships between FliQ and other related protein families.

Analysis of this compound Family (e.g., FliQ/MopD/SpaQ family)

FliQ belongs to a protein family known as the FliQ/MopD/SpaQ family. mybiosource.comcusabio.comstring-db.org This family includes proteins involved in various bacterial secretion systems. For example, MopD from Erwinia carotovora and SpaQ from Shigella flexneri are members of this family. nih.govpsu.edu Analysis of this protein family reveals shared structural and functional features among its members, reflecting their common evolutionary origin.

Shared Evolutionary Lineage with Virulence Factor Export Proteins (e.g., YscS, SpaQ)

A significant evolutionary connection exists between the fT3SS, which includes FliQ, and the virulence-associated type III secretion systems (vT3SS) found in many Gram-negative pathogens. biorxiv.org Proteins like YscS from Yersinia pestis and SpaQ from Shigella flexneri are homologs of FliQ and are involved in the export of virulence factors. nih.govpsu.edu This shared evolutionary lineage suggests that the vT3SS likely evolved from the fT3SS, with components like FliQ homologs being repurposed for the secretion of virulence proteins rather than flagellar building blocks. nih.govpsu.edu Both systems share a conserved architecture involving core components like FliP, FliQ, and FliR, which constitute the export gate complex. biorxiv.org

Genetic Diversity and Adaptive Evolution of fliQ Gene

While this compound function and structure are broadly conserved, the fliQ gene, like other bacterial genes, is subject to genetic diversity and adaptive evolution. researchgate.netpeerj.com Studies on bacterial adaptive evolution, including responses to environmental pressures like antibiotics, have sometimes observed changes in the expression of motility-associated genes, including fliQ. researchgate.net This suggests that while the core function of FliQ is conserved, there can be variations in its regulation or sequence across different strains or in response to specific environmental conditions, contributing to adaptive processes. researchgate.netnih.gov The analysis of fliQ gene sequences across different bacterial strains and species can reveal patterns of variation, gene gain or loss, and the influence of selective pressures on its evolution. peerj.comasm.org

Advanced Research Methodologies for Fliq Protein Studies

Genetic Manipulation and Mutagenesis Approaches

Genetic manipulation and mutagenesis are fundamental tools for probing the function of FliQ protein and identifying critical residues or regions involved in its activity and interactions. By altering the fliQ gene sequence, researchers can study the effects of these changes on this compound expression, localization, stability, and function within the fT3SS.

Site-Directed Mutagenesis for Functional Mapping

Site-directed mutagenesis allows for precise changes to be made to specific codons within the fliQ gene, resulting in single-amino-acid substitutions in the this compound. This technique is invaluable for functional mapping, helping to identify residues critical for protein folding, stability, interaction with other fT3SS components (such as FliP and FliR), or its role in protein translocation. For instance, studies on other flagellar proteins like FliE and FliP have utilized site-directed mutagenesis to pinpoint residues important for their function and interaction with other proteins in the complex. nih.govnih.govasm.orgdntb.gov.ua While direct examples of extensive site-directed mutagenesis specifically on FliQ residues and their functional consequences were not extensively detailed in the provided snippets, the principle remains a standard approach for understanding protein function at a residue level. Studies on related proteins like FliP have shown that site-directed mutations can affect protein processing and complementation of mutant phenotypes. nih.govasm.org

Deletion and Insertion Mutagenesis for Gene Function Analysis

Data from deletion analysis of fliQ in Caulobacter crescentus highlights its essential role:

GeneMutation TypeMotility PhenotypeFlagellum Presence
fliQIn-frame deletion (amino acids 23-72)Non-motileAbsent

Identification and Characterization of Suppressor Mutations

Suppressor mutagenesis is a powerful genetic technique used to identify genes or residues that interact with a mutated protein. Starting with a strain carrying a mutation in fliQ that causes a defect (e.g., non-motility), researchers can isolate spontaneous or induced mutations in other genes that "suppress" the original defect, restoring motility. nih.govasm.orgnih.govucla.edu These suppressor mutations often occur in proteins that physically interact with FliQ or are involved in the same functional pathway. Analyzing the location of suppressor mutations can provide insights into protein-protein interactions and functional relationships within the fT3SS. For instance, suppressor analysis has been used to identify interactions between other flagellar proteins like FliE, FlgB, FlgC, FliF, and FliR. nih.govasm.org While specific examples of suppressor mutations directly compensating for fliQ mutations were not detailed in the provided context, the methodology is applicable to FliQ studies to map its interaction network. Studies on fliO mutants identified extragenic bypass mutations in fliP, demonstrating the utility of this approach in uncovering functional relationships between fT3SS components like FliO, FliP, and potentially FliQ. nih.govplos.org

Structural Elucidation Techniques

Understanding the function of this compound at a molecular level requires determining its three-dimensional structure and how it interacts with other proteins in the fT3SS export gate complex. Cryo-Electron Microscopy (Cryo-EM) and Protein Crystallography are key techniques employed for this purpose.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of large protein complexes, including the bacterial flagellar export apparatus. asm.orgasm.orgnih.govbiorxiv.org This technique involves freezing protein samples in a thin layer of vitreous ice and imaging them using an electron microscope. Computational methods are then used to reconstruct a 3D map from thousands to millions of individual particle images. biorxiv.org Cryo-EM studies have provided significant insights into the architecture of the fT3SS export gate, revealing the arrangement of proteins like FliP, FliQ, and FliR. researchgate.netresearchgate.net For example, the cryo-EM structure of the Salmonella FlhB₁-FliP₅-FliQ₄-FliR₁ complex has been determined, showing that four copies of FliQ associate with the outside of the FliP₅-FliR₁ complex. researchgate.net These structures provide a framework for understanding how FliQ interacts with other components and contributes to the formation of the protein translocation channel. Cryo-EM has also been used to study the structure of the MS ring, which houses the export complex, providing context for the location and interactions of FliQ within the broader flagellar basal body. asm.orgresearchgate.net

Key structural findings from Cryo-EM studies involving FliQ:

Complex StudiedStoichiometry (FliP:FliQ:FliR)FliQ LocationReference
FlhB-FliP-FliQ-FliR complex5:4:1Associates with the outside of the FliP₅-FliR₁ complex researchgate.net
Flagellar export gate complexNot explicitly stated for the complex, but components are FliP, FliQ, FliRLocated at the center of the MS ring researchgate.net

Protein Crystallography and Dialysis-Based Methods

Protein crystallography is another technique used to determine the atomic structure of proteins. nih.govpdbj.orgrigaku.com This method requires obtaining highly ordered protein crystals, which are then diffracted by X-rays. The resulting diffraction pattern is used to calculate electron density maps, from which the protein structure is built. While obtaining crystals of membrane proteins like FliQ can be challenging, crystallography has been successful for soluble domains or complexes of flagellar proteins. nih.gov Dialysis is a common method used in protein purification and preparation for crystallization. thermofisher.comsandiego.edunih.govthermofisher.com It is used to remove small molecules, such as salts or detergents, and exchange buffers, which is often necessary to create the specific conditions required for protein crystallization. thermofisher.comsandiego.eduthermofisher.com Although direct reports of the full-length this compound structure being solved by X-ray crystallography were not found in the provided search results, crystallography has been applied to other components of the flagellar export apparatus, such as the FliH-FliI complex, demonstrating its utility in studying flagellar proteins. nih.gov The successful crystallization and preliminary X-ray analysis of the FliH-FliI complex highlight the potential for applying crystallographic methods to components or sub-complexes involving FliQ, provided suitable crystals can be obtained. nih.gov

Dialysis is a crucial step in preparing proteins for structural studies:

MethodPrincipleApplication in Protein Research
DialysisDiffusion across a semi-permeable membraneRemoval of small molecules, buffer exchange, preparation for crystallization

Computational Structure Prediction (e.g., AlphaFold)

Computational methods, particularly protein structure prediction algorithms like AlphaFold, play a significant role in studying proteins like FliQ. AlphaFold is an AI system developed by Google DeepMind that predicts a protein's 3D structure from its amino acid sequence with accuracy competitive with experimental methods. ebi.ac.ukembl.orgwikipedia.orgnih.gov The AlphaFold Protein Structure Database, a collaboration between Google DeepMind and EMBL's European Bioinformatics Institute (EMBL-EBI), provides free access to a vast number of predicted protein structures, covering a broad range of organisms. ebi.ac.ukembl.orgdeepmind.google This database includes predictions for proteins from various species, including Escherichia coli. ebi.ac.ukembl.orgwikipedia.orguniprot.orguniprot.org

Computational structure prediction allows researchers to gain insights into the potential folded structure of FliQ, which can inform hypotheses about its function and interactions, especially when experimental structures are not available. While AlphaFold has demonstrated remarkable accuracy, particularly in the CASP14 competition, it's noted that accuracy can vary, and the method does not fully elucidate the underlying protein folding mechanism. wikipedia.orgnih.gov Nevertheless, these computational models serve as valuable starting points for further experimental validation and analysis.

Biochemical and Biophysical Characterization Methods

Biochemical and biophysical techniques are crucial for experimentally validating computational predictions and directly probing the characteristics of this compound.

Protein-Protein Interaction Assays (e.g., Immunoblotting)

Understanding which proteins interact with FliQ is fundamental to deciphering its role in the flagellar export apparatus. Protein-protein interaction assays are employed for this purpose. Techniques such as co-immunoprecipitation (co-IP) and Western blotting (immunoblotting) are commonly used. thermofisher.comnih.gov

In co-immunoprecipitation, an antibody specific to FliQ (the "bait" protein) is used to pull down FliQ from a cell lysate. thermofisher.com Any proteins that are stably bound to FliQ at the time of lysis are also co-precipitated. thermofisher.com These co-precipitated proteins are then typically separated by SDS-PAGE and detected using Western blotting with antibodies specific to potential interaction partners. thermofisher.com This allows researchers to identify proteins that physically associate with FliQ within the cellular context. Studies have indicated that FliQ is associated with other components of the export gate complex, such as FlhA, FlhB, FliP, and FliR. researchgate.net Far-Western blotting is another related technique where a protein probe is used to screen for interacting proteins on a membrane after electrophoresis. nih.govthermofisher.com

Cell Fractionation for Subcellular Localization

Determining the subcellular location of FliQ provides insights into where it functions within the bacterial cell. Cell fractionation is a method used to separate cellular components into distinct fractions, such as cytoplasm, membrane, and potentially fractions associated with the flagellar basal body. nih.govthermofisher.combiocompare.comcellsignal.com

This technique involves lysing cells and then using differential centrifugation or detergent-based methods to separate organelles and cellular compartments based on their physical properties. nih.govthermofisher.comcellsignal.com The resulting fractions can then be analyzed (e.g., by Western blotting) to detect the presence of FliQ in each fraction. thermofisher.comcellsignal.com This helps confirm its expected localization as a component of the inner membrane-localized flagellar export gate. uniprot.orgnih.gov Studies using cell fractionation in Gram-negative bacteria aim to obtain uncontaminated compartments to accurately determine protein localization. nih.gov

Functional Assays for Protein Export and Assembly (e.g., Motility Assays)

By examining the motility of bacterial strains with mutations or deletions in the fliQ gene, researchers can determine if FliQ is essential for motility. Loss of FliQ function is expected to result in a non-motile or severely impaired motility phenotype, as it is a component of the protein export apparatus required for building the flagellar structure outside the inner membrane. nih.govresearchgate.net Other functional assays might directly measure the export of specific flagellar proteins. asm.org

Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism, NMR)

Spectroscopic techniques provide information about the structural properties and conformational changes of purified this compound. Circular Dichroism (CD) spectroscopy is a widely used method for determining the secondary structure content (e.g., alpha-helices, beta-sheets) of proteins in solution. nih.govrsc.orgmtoz-biolabs.comqmul.ac.uklibretexts.org CD can also be used to monitor conformational changes induced by temperature, pH, or the binding of other molecules. nih.govmtoz-biolabs.comlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy can provide higher resolution structural information, including details about tertiary structure and dynamics, although it is typically applied to smaller proteins or specific domains due to complexity and sample requirements. nih.govlibretexts.org Both CD and NMR offer complementary information to techniques like X-ray crystallography or cryo-electron microscopy and are particularly useful for studying proteins in solution or membrane environments. rsc.orgqmul.ac.uk CD spectroscopy, for instance, is valuable for studying membrane proteins, which can be challenging to crystallize. rsc.org

Computational and Bioinformatics Approaches

Beyond structure prediction, a range of computational and bioinformatics approaches are applied to study FliQ. These methods involve the analysis of biological data using computational tools and algorithms. romj.orgresearchgate.netroutledge.com

Bioinformatics can be used for sequence analysis of FliQ from different bacterial species to identify conserved regions or motifs that may be functionally important. romj.orgnih.gov Multiple sequence alignments can reveal evolutionary relationships and highly conserved residues, suggesting critical roles in structure or function. romj.orgnih.gov Phylogenetic analysis can trace the evolutionary history of FliQ. romj.org Motif identification tools can scan the FliQ sequence for known functional or structural motifs. nih.gov

Other computational approaches may include molecular dynamics simulations to study the flexibility and dynamics of FliQ or its interactions with other proteins or the membrane. qmul.ac.uk These simulations can provide insights into the conformational changes FliQ might undergo during protein export. Bioinformatics also plays a role in analyzing data from high-throughput experiments, such as proteomics studies aimed at identifying all proteins present in a specific cellular fraction or complex that includes FliQ. researchgate.netcore.ac.uk

Sequence Alignment and Phylogenetic Analysis

Sequence alignment and phylogenetic analysis are fundamental techniques used to study the evolutionary relationships and conserved regions among homologous proteins like FliQ across different species. These methods involve comparing the amino acid sequences of FliQ from various bacteria to identify similarities and differences. Homology is inferred by sequence alignment, where homologous amino acids are arranged in the same column, often requiring the introduction of gaps to account for insertions or deletions protocols.io.

Tools such as CLUSTALW, MAFFT, MEGA, and RAXML are commonly employed for multiple sequence alignment and phylogenetic tree reconstruction protocols.ioh-its.orgbiostars.org. Phylogenetic analysis aims to depict the evolutionary history of a group of organisms or genes, illustrating historical relationships rather than just the degree of similarity h-its.org. Studies have included flagellar biosynthesis protein fliQ in Bayesian phylogenetic analysis of bacterial core genomes stir.ac.uk. The this compound belongs to the FliQ/MopD/SpaQ family, indicating shared evolutionary ancestry with proteins involved in type III secretion systems in other bacteria ebi.ac.uk. UniProt entries for FliQ in organisms like Escherichia coli and Bacillus subtilis provide detailed sequence information, which is the basis for these comparative analyses uniprot.orguniprot.org.

Protein Topology Prediction and Conservation Profiling

Understanding the structural organization and evolutionary conservation of FliQ provides insights into its functional mechanisms. FliQ is known to be a membrane protein containing putative transmembrane regions ebi.ac.ukuniprot.org. Its subcellular localization has been identified as the cell membrane and the flagellum basal body uniprot.orguni-goettingen.deuni-goettingen.de.

Conservation profiling, often performed using resources like ConSurf-DB, allows researchers to estimate the evolutionary rate of each amino acid position within a protein family nih.govcncb.ac.cntau.ac.il. ConSurf-DB provides pre-calculated evolutionary conservation profiles for proteins with known structures in the Protein Data Bank (PDB) nih.govcncb.ac.cntau.ac.ilpitt.edu. The Rate4Site algorithm, implemented in the ConSurf web server, calculates the evolutionary conservation of each position, taking into account phylogenetic relationships nih.govtau.ac.ilpitt.edu. Conservation scores typically range from 1 to 9, with higher scores indicating greater conservation researchgate.net. Highly conserved positions are often indicative of structural and/or functional importance, such as residues involved in ligand binding or catalysis cncb.ac.cnresearchgate.net. While the full structure of FliQ itself might not be as extensively documented as other flagellar components, structural information for complexes containing FliQ, such as the FliP-FliQ-FliR complex (PDB ID 6F2D) from Salmonella typhimurium, can be utilized for conservation mapping, showing 53% identity to Bacillus subtilis FliQ uni-goettingen.deuni-goettingen.de. Computed structure models available in databases like AlphaFoldDB also contribute to structural and conservation analyses uniprot.orgrcsb.org.

Network Analysis of Protein Interactions

The function of FliQ is dependent on its interactions with other proteins involved in flagellar assembly and secretion. Protein-protein interaction (PPI) network analysis is a valuable approach to map these associations. Databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are comprehensive resources that collect and integrate protein-protein interactions, including both physical interactions and functional associations nih.govgithub.ionih.govcncb.ac.cnresearchgate.net.

STRING database incorporates data from various sources, such as automated text mining of scientific literature, computational predictions based on co-expression and conserved genomic context, and experimental interaction data nih.govnih.govcncb.ac.cnresearchgate.net. UniProt entries for FliQ often provide links to its corresponding entry in the STRING database for a specific organism, allowing researchers to visualize and analyze its interaction network uniprot.org. STRING allows users to generate networks based on an input list of proteins and provides confidence scores for the predicted interactions based on the supporting evidence nih.gov. Functional enrichment analysis can also be performed within STRING to identify biological processes or pathways that are statistically overrepresented in the network github.ionih.govcncb.ac.cnresearchgate.net. This helps to contextualize the role of FliQ within the broader cellular machinery.

Deep Learning Models for Protein Function Prediction

The increasing availability of protein sequence data has driven the application of computational methods, including deep learning, for predicting protein function. Deep learning models, particularly deep neural networks, have shown significant success in bioinformatics tasks, including the classification and prediction of protein functions directly from amino acid sequences or structural information elifesciences.orgmdpi.comaimspress.comnih.govarxiv.org.

These models can extract complex feature representations from protein sequences through various layers elifesciences.orgaimspress.com. Approaches like deep convolutional neural networks are used to predict a variety of protein functions, such as Enzyme Commission (EC) numbers and Gene Ontology (GO) terms, directly from unaligned sequences elifesciences.org. Some advanced deep learning methods can even predict protein functional sites at the residue level, providing more granular insights into function mdpi.comnih.gov. While general deep learning models for protein function prediction are widely discussed, their specific application to the this compound would involve using its sequence or available structural data as input to these pre-trained or specifically trained models. Databases like UniProt and PDB serve as crucial data sources for training and evaluating these deep learning approaches elifesciences.orgnih.gov. The development of tools like AlphaFold, which uses deep learning to predict protein structures, further aids function prediction by providing structural context mdpi.com.

Conclusion and Future Directions in Fliq Protein Research

Summary of Current Understanding of FliQ Protein

The this compound is recognized as an essential component in the complex process of bacterial flagellar assembly. It is a small integral membrane protein, typically containing two putative transmembrane regions. ebi.ac.uk FliQ is part of the flagellar biosynthetic pathway and is crucial for the assembly of the flagellar hook and filament. ontosight.ai It is involved in the secretion of flagellar components through the flagellar type III secretion system (T3SS). ontosight.ai FliQ is thought to act as a scaffold, guiding other flagellar proteins to their correct positions within the nascent flagellar structure. ontosight.ai Research indicates that the function of FliQ is highly conserved across diverse bacterial species, underscoring its fundamental role in bacterial motility. ontosight.ai FliQ, along with FliP, FliR, FlhA, and FlhB, constitutes the membrane-embedded core of the flagellar export apparatus. nih.govnih.gov In some bacterial species, like Caulobacter crescentus, FliQ has also been implicated in cell division, suggesting potential roles beyond flagellar biogenesis. nih.govnih.gov

Unresolved Questions and Knowledge Gaps

Despite significant progress, several key questions regarding this compound remain unanswered. A detailed understanding of the precise structure of FliQ and its dynamic interactions with other components of the flagellar T3SS, particularly FliP and FliR, is still developing. nih.gov While it is known that FliQ is a membrane protein, its exact topology and stoichiometry within the export gate complex are areas requiring further clarification. nih.govnih.gov The molecular mechanism by which FliQ contributes to the transport of flagellar substrates across the membrane is not fully understood. nih.gov Furthermore, the potential dual role of FliQ in both flagellar assembly and cell division in certain bacteria, such as C. crescentus, warrants deeper investigation to elucidate the underlying mechanisms and the extent of this involvement across different species. nih.gov The precise regulatory mechanisms controlling fliQ gene expression and this compound activity are also not completely defined.

Promising Avenues for Future Investigation

Future research on this compound is poised to explore several promising avenues. Advanced structural biology techniques, such as cryo-electron microscopy and X-ray crystallography, are crucial for determining the high-resolution structure of FliQ, both in isolation and in complex with other flagellar proteins, especially within the context of the T3SS export gate. Investigating the dynamic interactions and conformational changes of FliQ during flagellar protein export using techniques like single-molecule tracking and fluorescence resonance energy transfer (FRET) could provide critical insights into the transport mechanism. Further studies are needed to definitively establish the stoichiometry of FliQ within the export apparatus in various bacterial species. nih.govnih.gov Exploring the potential interactions of FliQ with components of the cell division machinery in bacteria where a dual role is suspected would also be a valuable research direction. nih.gov Finally, comprehensive studies on the transcriptional and post-translational regulation of FliQ could reveal important control points in flagellar assembly and potentially other cellular processes.

Q & A

Basic: What structural characteristics define the FliQ protein, and how are they experimentally determined?

Answer:
The this compound is characterized by two transmembrane hydrophobic regions (residues 16–40 and 55–75 in E. coli), identified via hydropathy plots using tools like the Hydrophobicity Plot program in DNA Strider . These regions are critical for membrane association, validated through β-lactamase fusion assays. For example, fusing FliQ to β-lactamase and fractionating cell lysates via differential centrifugation confirmed its membrane localization . Structural predictions are further refined using algorithms like PSIPRED and transmembrane (TM) segment predictors .

Basic: What experimental strategies are used to validate FliQ’s membrane localization?

Answer:
Membrane localization is validated using:

  • β-lactamase fusion assays : FliQ-β-lactamase fusions are expressed in Caulobacter, followed by immunoblotting of membrane (M) and cytosolic (C) fractions .
  • Electron microscopy : To confirm phenotypic outcomes (e.g., flagellar absence in mutants) and cell division defects (filamentous cells in fliQ operon mutants) .
  • Hydrophobicity analysis : Comparing FliQ’s profile to homologs (e.g., Erwinia MopD) to infer conserved membrane-binding domains .

Advanced: How can researchers resolve discrepancies between computational models and experimental data for FliQ’s structure?

Answer:
Discrepancies arise when predicted helices (e.g., merged helical regions in PSIPRED) conflict with mutagenesis or crosslinking data. Reconciliation involves:

  • Contact prediction tools : Validating helical hairpin packing using methods like molecular dynamics simulations .
  • Functional assays : Testing in-frame deletions (e.g., residues 23–79 in fliQ) to assess impacts on flagellar assembly .
  • Cryo-EM : Resolving atomic-level details of FliQ in the flagellar secretion complex .

Advanced: What methodologies are recommended for analyzing FliQ’s role in cell division and flagellar biogenesis?

Answer:

  • Genetic epistasis : Constructing fliQ promoter deletions (e.g., SmaI-BamHI fragment deletions) and testing complementation in motility-deficient mutants .
  • Phenotypic screening : Using electron microscopy to compare wild-type and mutant strains (e.g., SC508 fliQ mutants) for flagellar presence and cell morphology .
  • Orthogonal validation : Combining Western blot (protein level) and RT-qPCR (transcript level) to confirm expression changes in fliQ operon mutants .

Advanced: How should researchers design comparative studies of FliQ homologs across bacterial species?

Answer:

  • Sequence alignment : Use GAP or Clustal Omega to align FliQ with homologs (e.g., Yersinia YscS, Shigella Spa9). Conserved residues (≥75% similarity) highlight functional domains .
  • Functional complementation : Introduce heterologous fliQ genes (e.g., Erwinia mopD) into fliQ-null mutants and assess flagellar rescue .
  • Structural modeling : Compare hydrophobicity plots and β-lactamase fusion data to infer conserved membrane-topology features .

Basic: What quantitative methods ensure accuracy in FliQ expression studies?

Answer:

  • Label-free quantification (LFQ) : Normalize spectral counts across samples to compare FliQ levels in wild-type vs. mutant strains .
  • iBAQ (intensity-based absolute quantification) : Calculate protein abundance using peptide intensities and theoretical digestion rates .
  • Orthogonal validation : Confirm LFQ/iBAQ results with targeted methods like Selected Reaction Monitoring (SRM) .

Advanced: How can researchers address technical variability in FliQ purification and analysis?

Answer:

  • Chromatography optimization : Use FliQ-specific FPLC columns (e.g., ProteinArk Proteus 1ml FliQ Column) with gradient elution to improve purity .
  • Membrane fractionation : Combine French press lysis with differential centrifugation to isolate FliQ-enriched membrane fractions .
  • Batch normalization : Spike-in reference proteins (e.g., BSA) during LFQ to control for extraction efficiency .

Advanced: What strategies identify epistatic relationships between fliQ and other flagellar assembly genes?

Answer:

  • Order-of-function experiments : Construct double mutants (e.g., fliQ/fliP) and assess suppression of motility defects .
  • Promoter-reporter fusions : Fuse lacZ to fliQ operon deletions to quantify transcriptional dependencies .
  • RNA-seq : Profile gene expression in fliQ mutants to identify downstream effectors (e.g., cell division regulators) .

Basic: How are hydrophobicity plots generated and interpreted for FliQ?

Answer:

  • Tool selection : Use programs like DNA Strider’s Hydrophobicity Plot or ProtScale (ExPASy) with Kyte-Doolittle scales .
  • Interpretation : Peaks >0 indicate hydrophobic regions (transmembrane domains); valleys <0 suggest hydrophilic loops .
  • Validation : Compare plots to homologs (e.g., Bacillus subtilis FliP) to infer conserved structural motifs .

Advanced: What integrative approaches reconcile FliQ’s role in both flagellar biogenesis and cell division?

Answer:

  • Time-lapse microscopy : Track cell division and flagellar assembly in synchronized Caulobacter cultures .
  • Proteomic profiling : Combine LFQ with co-immunoprecipitation to identify FliQ interactors (e.g., FliR, cell division proteins) .
  • CRISPRi knockdown : Titrate fliQ expression and quantify filamentation vs. motility defects to establish dose-dependent roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.